molecular formula C20H18ClN3O2 B2975867 3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one CAS No. 2034295-61-7

3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one

Cat. No.: B2975867
CAS No.: 2034295-61-7
M. Wt: 367.83
InChI Key: BVBDAULTNDKCNL-UHFFFAOYSA-N
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Description

3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinazolinone core, a piperidine ring, and a chlorobenzoyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.

    Attachment of the Chlorobenzoyl Group: The final step involves the acylation of the piperidine nitrogen with 2-chlorobenzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazolinone derivatives.

    Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-2(1H)-one: Similar structure but with a different position of the carbonyl group.

    3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-thione: Contains a thione group instead of a carbonyl group.

    3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-imine: Features an imine group in place of the carbonyl group.

Uniqueness

3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific disciplines.

Biological Activity

3-(1-(2-chlorobenzoyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and pharmacology. This article delves into its biological activity, focusing on its anticancer properties, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Synthesis

The compound features a quinazolinone core with a piperidine ring and a chlorobenzoyl group. Its synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives.
  • Introduction of the Piperidine Ring : Nucleophilic substitution reactions.
  • Attachment of the Chlorobenzoyl Group : Acylation using 2-chlorobenzoyl chloride under basic conditions.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. Notably, studies have shown:

  • Cytotoxicity Against MCF-7 and A2780 Cell Lines : This compound demonstrated IC50 values significantly lower than those of standard treatments like lapatinib, indicating potent anticancer activity .
CompoundCell LineIC50 (µM)
This compoundMCF-70.20 ± 0.02
LapatinibMCF-75.9 ± 0.74
This compoundA27803.00 ± 1.20
LapatinibA278012.11 ± 1.03

The mechanism by which this compound exerts its anticancer effects involves inhibition of multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Molecular docking studies suggest that it acts as an ATP non-competitive inhibitor against CDK2 and HER2 while being an ATP competitive inhibitor against EGFR .

Comparison with Similar Compounds

Compared to other quinazolinone derivatives, such as 3-(1-(2-chlorobenzoyl)piperidin-4(3H)-one), this compound demonstrates unique structural features that enhance its biological activity:

Compound NameStructure HighlightsNotable Activity
This compoundPiperidine ring + chlorobenzoyl groupStrong anticancer activity
3-(1-(2-chlorobenzoyl)piperidin-4(3H)-oneSimilar structure but different carbonyl positionModerate activity

Case Studies

In a study focusing on quinazolinone derivatives, compounds structurally related to this compound were evaluated for their cytotoxic effects against resistant cancer cell lines. The results indicated that certain derivatives exhibited synergistic effects when combined with conventional chemotherapeutics, enhancing overall efficacy .

Properties

IUPAC Name

3-[1-(2-chlorobenzoyl)piperidin-3-yl]quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c21-17-9-3-1-7-15(17)19(25)23-11-5-6-14(12-23)24-13-22-18-10-4-2-8-16(18)20(24)26/h1-4,7-10,13-14H,5-6,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBDAULTNDKCNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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